
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is an organic compound with a complex structure that includes both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester typically involves multiple steps. One common approach is the esterification of peroxynitric acid with 1-methyl-1-(1-nitroethyl)-2-propenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction may require a catalyst such as sulfuric acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitro and ester functionalities into target molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-butyl ester
- Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-ethyl ester
Uniqueness
Peroxynitric acid, 1-methyl-1-(1-nitroethyl)-2-propenyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62907-74-8 |
|---|---|
Molecular Formula |
C6H10N2O6 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(3-methyl-4-nitropent-1-en-3-yl)oxy nitrate |
InChI |
InChI=1S/C6H10N2O6/c1-4-6(3,5(2)7(9)10)13-14-8(11)12/h4-5H,1H2,2-3H3 |
InChI Key |
IZJLXEHYRZUBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C=C)OO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


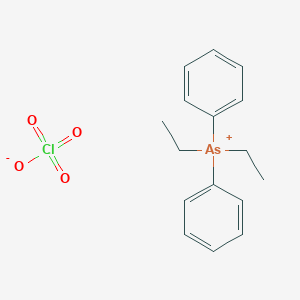
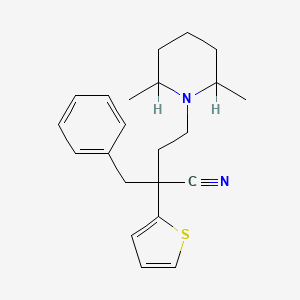
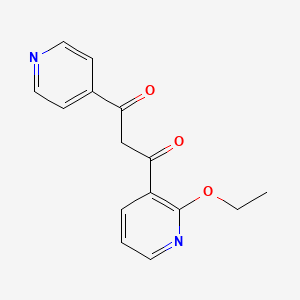
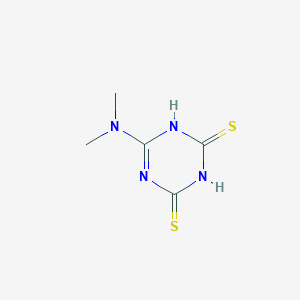
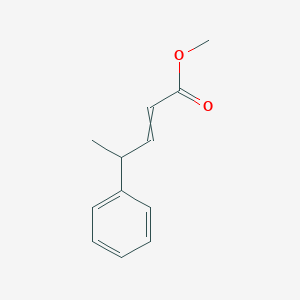
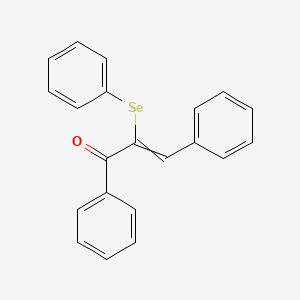
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
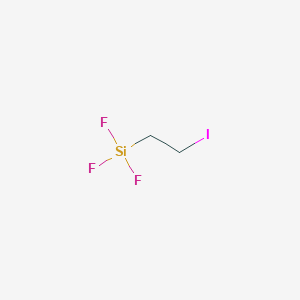
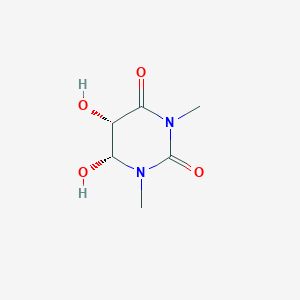
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
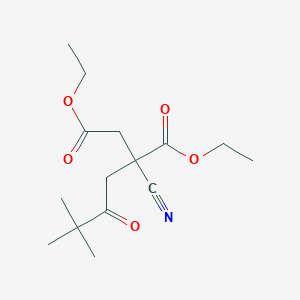

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
